molecular formula C11H13ClO3S2 B1662653 AI-3

AI-3

Cat. No.: B1662653
M. Wt: 292.8 g/mol
InChI Key: PVJWSALSWFDIMS-UHFFFAOYSA-N
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Description

Antioxidant response element (ARE) activator;  disrupts Nrf2/Keap1 and Keap1/Cul3 interactions and stabilizes Nrf2. Activates ARE in an Nrf2 and PI 3-kinase dependent manner. Induces cytoprotective gene expression in vitro and in vivo.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

    Reduction: The compound can be reduced using reducing agents to yield reduced forms.

Common Reagents and Conditions

Major Products

Scientific Research Applications

    Biology: The compound is employed in research on cellular signaling pathways, particularly those involving Nrf2 and Keap1.

Comparison with Similar Compounds

Similar Compounds

    Sulforaphane: A naturally occurring compound found in cruciferous vegetables.

    Bardoxolone methyl: A synthetic triterpenoid with potent Nrf2-activating properties.

    Dimethyl fumarate: An ester of fumaric acid used in the treatment of multiple sclerosis.

Uniqueness

Properties

IUPAC Name

1-chloro-6,6-dimethyl-3-methylsulfonyl-5,7-dihydro-2-benzothiophen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO3S2/c1-11(2)4-6-8(7(13)5-11)10(16-9(6)12)17(3,14)15/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVJWSALSWFDIMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(SC(=C2C(=O)C1)S(=O)(=O)C)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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